N'-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide
Description
N'-(1-Methylpiperidin-4-ylidene)-3-nitrobenzohydrazide is a hydrazide derivative featuring a 3-nitrobenzohydrazide backbone conjugated with a 1-methylpiperidin-4-ylidene group. This compound is synthesized via condensation reactions, such as the reaction of 2-bromo-6-hydrazinylpyridine with 1-methylpiperidin-4-one in ethanol at 50°C for 1 hour . The 1-methylpiperidin-4-ylidene substituent introduces a cyclic amine moiety, which distinguishes it from simpler aromatic or aliphatic hydrazide derivatives. Its structural uniqueness may influence physicochemical properties, reactivity, and biological activity compared to analogous compounds.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-16-7-5-11(6-8-16)14-15-13(18)10-3-2-4-12(9-10)17(19)20/h2-4,9H,5-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWELXRPVLAVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide typically involves the condensation of 1-methylpiperidine-4-carboxaldehyde with 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed
Reduction: 3-amino derivatives.
Substitution: Various substituted hydrazides.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Differences and Crystallographic Features
Key Substituent Groups and Molecular Geometry
The substitution pattern on the hydrazide moiety significantly impacts molecular conformation and intermolecular interactions. A comparison of structurally related compounds is provided in Table 1 .
Discussion :
- Compounds with methoxy substituents (e.g., ) exhibit planar aromatic systems with dihedral angles <15°, facilitating π-π stacking and hydrogen bonding. In contrast, the piperidinylidene group may disrupt planarity, affecting crystal packing and solubility .
Discussion :
- The piperidinylidene group facilitates faster imine formation compared to aromatic aldehydes (e.g., 2-methoxybenzaldehyde), likely due to reduced steric hindrance and electronic effects .
- Cyclization of nitro-substituted hydrazides (e.g., to form triazolo-benzodiazepines) requires high-boiling solvents (e.g., 1-butanol) and prolonged heating, contrasting with non-nitro analogs that react efficiently at lower temperatures .
Discussion :
- The 1-methylpiperidin-4-ylidene group may enhance bioavailability compared to aromatic substituents due to improved solubility in lipid-rich environments.
Coordination Chemistry
3-Nitrobenzohydrazide derivatives form stable complexes with transition metals. For instance:
- The piperidinylidene group’s nitrogen atoms may act as additional coordination sites, though this remains unexplored in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
